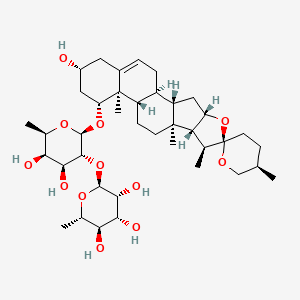

Ophiopogonin B

Descripción general

Descripción

Ophiopogonin B is a steroidal saponin compound isolated from the root of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and cardioprotective effects .

Aplicaciones Científicas De Investigación

Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of saponins.

Medicine: Exhibits anti-tumor activity against various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma.

Mecanismo De Acción

Target of Action

Ophiopogonin B (OP-B) is a bioactive component extracted from Radix Ophiopogon japonicus, a traditional Chinese medicine . The primary targets of this compound include Protein Tyrosine Phosphatase 1B (PTP1B) and Aurora Kinase A (AURKA) . PTP1B is a negative regulator of insulin signaling and is implicated in the regulation of the PI3K/AKT and AMPK signaling pathways . AURKA is a serine/threonine kinase that plays a crucial role in cell division .

Mode of Action

this compound interacts with its targets to exert its effects. It inhibits the expression of PTP1B, thereby inactivating the PI3K/AKT pathway and activating the AMPK pathway . This leads to the suppression of cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of cancer cells . This compound also upregulates AURKA, leading to the induction of ferroptosis in non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

this compound affects several biochemical pathways. It regulates the PI3K/AKT and AMPK signaling pathways through its interaction with PTP1B . It also influences the ferroptosis-related pathways through its interaction with AURKA . Other pathways affected by this compound include glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .

Pharmacokinetics

It is known that this compound is a bioactive component of radix ophiopogon japonicus, which has been used in traditional chinese medicine for thousands of years . More research is needed to fully understand the ADME properties of this compound.

Result of Action

this compound has been shown to have potent antiproliferative effects on various cancer cells. It induces apoptosis, mitotic catastrophe, and autophagy in NSCLC cells . It also suppresses cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of hepatocellular carcinoma cells . In addition, this compound has been reported to induce ferroptosis in NSCLC cells .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ophiopogonin B has been found to interact with various biomolecules, leading to a range of biochemical reactions. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in NSCLC cells . This interaction results in cell cycle arrest at the G0/G1 phase and autophagy .

Cellular Effects

This compound exerts several effects on cellular processes. It has been reported to reduce the growth of NSCLC cell lines NCI-H157 and NCI-H460 by inducing cell cycle arrest and autophagy . Moreover, it has been found to inhibit the proliferation, migration, invasion, and angiogenesis of hepatocellular carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . Additionally, it has been found to induce cell cycle arrest in the S and G2/M phases by inhibiting the expression of Myt1 and phosphorylation of Histone H3 (Ser10), resulting in mitotic catastrophe in the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been reported to induce apoptosis, mitotic catastrophe, and autophagy in A549 cells

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a high dose of this compound (75 mg/kg) has been reported to induce autophagy and apoptosis in vivo

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to affect glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin B involves the extraction and purification from the root of Ophiopogon japonicus. The process typically includes the following steps:

Extraction: The dried roots of Ophiopogon japonicus are subjected to solvent extraction using ethanol or methanol.

Concentration: The extract is concentrated under reduced pressure to remove the solvent.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like Supercritical Fluid Extraction (SFE) and large-scale chromatography are employed to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Ophiopogonin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

Substitution: Substitution reactions involve replacing functional groups in this compound with other groups, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Comparación Con Compuestos Similares

Ophiopogonin B is compared with other similar steroidal saponins such as:

Ophiopogonin D: Shares similar anti-tumor and cardioprotective properties but differs in its specific molecular targets and pathways.

Ophiopogonin A and C: These compounds also exhibit anti-inflammatory and anti-tumor activities but have distinct chemical structures and pharmacokinetics.

Uniqueness: this compound stands out due to its multi-targeted approach in inducing various forms of cell death, making it a promising candidate for cancer therapy and other medical applications .

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGURJWJHWYCIQ-AKYREZHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38971-41-4 | |

| Record name | Ophiopogonin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38971-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038971414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPHIOPOGONIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18059B04U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.